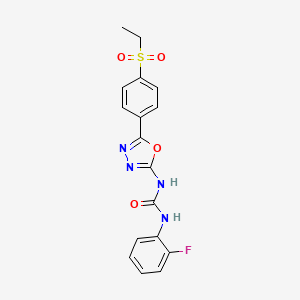
1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H15FN4O4S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea represents a novel class of urea derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 319.36 g/mol
- CAS Number : Not available
The structure consists of an oxadiazole ring linked to an ethylsulfonyl phenyl group and a fluorophenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of This compound are summarized below.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels.
- It has been shown to inhibit cell proliferation in various cancer cell lines, including bladder cancer cells (T24), with IC50 values indicating potent activity.
-
Case Study Findings :
- A study reported that a related oxadiazole derivative demonstrated significant antiproliferative activity against T24 cells with an IC50 value of 4.58 ± 0.24 μM after 48 hours of treatment .
- The compound's selectivity index was favorable, showing low cytotoxicity against normal human bladder epithelial cells (IC50 > 30 μM), suggesting a promising therapeutic window .
Urease Inhibition
The structural similarity to known urease inhibitors suggests potential activity in this area:
- Compounds in this class have shown effective urease inhibition, which is relevant for conditions such as gastric ulcers and certain types of cancer. For instance, derivatives with similar functional groups have been reported to exhibit IC50 values ranging from 16 to 21 μM against urease .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is closely linked to their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Ethylsulfonyl Group | Enhances solubility and activity |
| Fluorophenyl Moiety | Increases binding affinity |
| Oxadiazole Ring | Essential for biological activity |
This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy.
特性
IUPAC Name |
1-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-2-27(24,25)12-9-7-11(8-10-12)15-21-22-17(26-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUYFOQJPGALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














